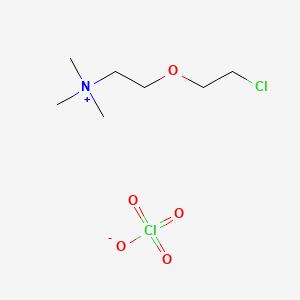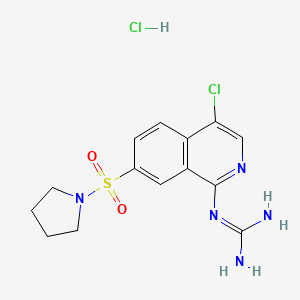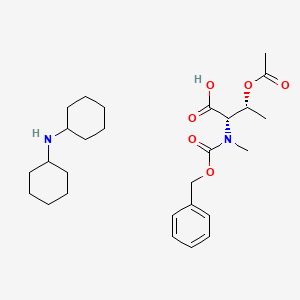
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE is a complex organic compound known for its unique chemical properties and applications in various scientific fields. It is characterized by its specific molecular structure, which includes a benzyloxycarbonyl group, a methyl group, and an acetyl group attached to the L-threonine backbone, along with dicyclohexylamine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE typically involves multiple steps, including the protection of functional groups, selective acylation, and coupling reactions. The process begins with the protection of the amino group of L-threonine using a benzyloxycarbonyl (Cbz) group. This is followed by the methylation of the alpha position and acetylation of the hydroxyl group. The final step involves coupling with dicyclohexylamine under specific reaction conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove protective groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to deprotected or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protective group, while the methyl and acetyl groups influence the compound’s reactivity and interactions. The dicyclohexylamine component may play a role in stabilizing the compound and facilitating its incorporation into larger molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-SERINE DICYCLOHEXYLAMINE
- N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-L-PHENYLALANINE DICYCLOHEXYLAMINE
Uniqueness
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound in synthetic chemistry and a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C27H42N2O6 |
|---|---|
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
(2S,3R)-3-acetyloxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C15H19NO6.C12H23N/c1-10(22-11(2)17)13(14(18)19)16(3)15(20)21-9-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,10,13H,9H2,1-3H3,(H,18,19);11-13H,1-10H2/t10-,13+;/m1./s1 |
InChI-Schlüssel |
VTAXDKCVMRHJQP-HTKOBJQYSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1)OC(=O)C.C1CCC(CC1)NC2CCCCC2 |
Kanonische SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1)OC(=O)C.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



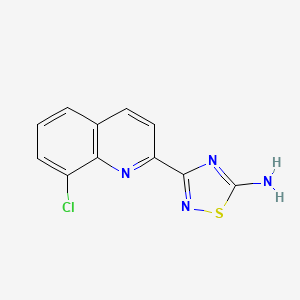
![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)

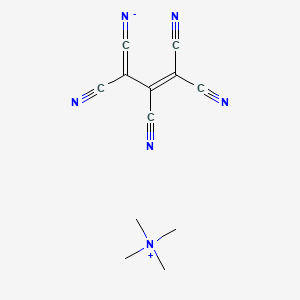
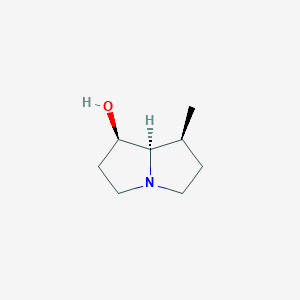
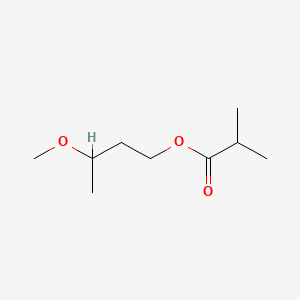



![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)

